Cas no 2228403-62-9 (2-hydroxy-2-{pyrazolo1,5-apyridin-3-yl}acetic acid)

2-Hydroxy-2-{pyrazolo[1,5-a]pyridin-3-yl}acetic acid is a heterocyclic carboxylic acid derivative featuring a pyrazolo[1,5-a]pyridine core. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, enabling potential applications as a building block for bioactive molecules. The presence of both hydroxyl and carboxylic acid functional groups enhances its reactivity, facilitating further derivatization. Its pyridine-fused pyrazole scaffold contributes to unique electronic properties, which may influence binding interactions in medicinal chemistry contexts. The compound's synthetic accessibility and stability under standard conditions make it a practical intermediate for exploratory studies. Research efforts focus on its utility in developing novel therapeutic agents or functional materials.
2-hydroxy-2-{pyrazolo1,5-apyridin-3-yl}acetic acid structure
2228403-62-9 structure
商品名:2-hydroxy-2-{pyrazolo1,5-apyridin-3-yl}acetic acid
CAS番号:2228403-62-9
MF:C9H8N2O3
メガワット:192.1714220047
CID:6111058
PubChem ID:165763473

2-hydroxy-2-{pyrazolo1,5-apyridin-3-yl}acetic acid 化学的及び物理的性質

名前と識別子

    • 2-hydroxy-2-{pyrazolo1,5-apyridin-3-yl}acetic acid
    • 2-hydroxy-2-{pyrazolo[1,5-a]pyridin-3-yl}acetic acid
    • 2228403-62-9
    • EN300-1749983
    • インチ: 1S/C9H8N2O3/c12-8(9(13)14)6-5-10-11-4-2-1-3-7(6)11/h1-5,8,12H,(H,13,14)
    • InChIKey: WDJLPTYZSWERJS-UHFFFAOYSA-N
    • ほほえんだ: OC(C(=O)O)C1C=NN2C=CC=CC2=1

計算された属性

  • せいみつぶんしりょう: 192.05349212g/mol
  • どういたいしつりょう: 192.05349212g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 234
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0
  • トポロジー分子極性表面積: 74.8Ų

2-hydroxy-2-{pyrazolo1,5-apyridin-3-yl}acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1749983-0.1g
2-hydroxy-2-{pyrazolo[1,5-a]pyridin-3-yl}acetic acid
2228403-62-9
0.1g
$1384.0 2023-09-20
Enamine
EN300-1749983-0.05g
2-hydroxy-2-{pyrazolo[1,5-a]pyridin-3-yl}acetic acid
2228403-62-9
0.05g
$1320.0 2023-09-20
Enamine
EN300-1749983-0.25g
2-hydroxy-2-{pyrazolo[1,5-a]pyridin-3-yl}acetic acid
2228403-62-9
0.25g
$1447.0 2023-09-20
Enamine
EN300-1749983-1.0g
2-hydroxy-2-{pyrazolo[1,5-a]pyridin-3-yl}acetic acid
2228403-62-9
1g
$1572.0 2023-06-03
Enamine
EN300-1749983-2.5g
2-hydroxy-2-{pyrazolo[1,5-a]pyridin-3-yl}acetic acid
2228403-62-9
2.5g
$3080.0 2023-09-20
Enamine
EN300-1749983-5g
2-hydroxy-2-{pyrazolo[1,5-a]pyridin-3-yl}acetic acid
2228403-62-9
5g
$4557.0 2023-09-20
Enamine
EN300-1749983-10g
2-hydroxy-2-{pyrazolo[1,5-a]pyridin-3-yl}acetic acid
2228403-62-9
10g
$6758.0 2023-09-20
Enamine
EN300-1749983-5.0g
2-hydroxy-2-{pyrazolo[1,5-a]pyridin-3-yl}acetic acid
2228403-62-9
5g
$4557.0 2023-06-03
Enamine
EN300-1749983-10.0g
2-hydroxy-2-{pyrazolo[1,5-a]pyridin-3-yl}acetic acid
2228403-62-9
10g
$6758.0 2023-06-03
Enamine
EN300-1749983-0.5g
2-hydroxy-2-{pyrazolo[1,5-a]pyridin-3-yl}acetic acid
2228403-62-9
0.5g
$1509.0 2023-09-20

2-hydroxy-2-{pyrazolo1,5-apyridin-3-yl}acetic acid 関連文献

2-hydroxy-2-{pyrazolo1,5-apyridin-3-yl}acetic acidに関する追加情報

Introduction to 2-hydroxy-2-{pyrazolo1,5-apyridin-3-yl}acetic acid (CAS No: 2228403-62-9)

2-hydroxy-2-{pyrazolo1,5-apyridin-3-yl}acetic acid, identified by its Chemical Abstracts Service (CAS) number 2228403-62-9, is a compound of significant interest in the field of medicinal chemistry and pharmacology. This heterocyclic derivative exhibits a unique structural framework that has garnered attention for its potential biological activities and applications in drug discovery. The compound’s molecular structure integrates a pyrazole ring with a pyridine moiety, creating a scaffold that is conducive to interactions with biological targets, making it a valuable candidate for further investigation.

The chemical composition of 2-hydroxy-2-{pyrazolo1,5-apyridin-3-yl}acetic acid is characterized by its acetic acid functional group and the presence of nitrogen-containing heterocycles. The pyrazole ring is known for its role in various bioactive molecules, often contributing to properties such as binding affinity and metabolic stability. When combined with the pyridine ring, the resulting structure enhances the compound’s ability to engage with biological systems, particularly enzymes and receptors involved in key metabolic pathways.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of 2-hydroxy-2-{pyrazolo1,5-apyridin-3-yl}acetic acid with potential target proteins. Studies suggest that this compound may exhibit inhibitory activity against enzymes implicated in inflammatory responses and cancer progression. The hydroxyl group at the 2-position of the acetic acid moiety is particularly noteworthy, as it can participate in hydrogen bonding interactions, which are crucial for drug-receptor binding specificity.

In the context of drug development, the structural features of 2-hydroxy-2-{pyrazolo1,5-apyridin-3-yl}acetic acid make it an attractive scaffold for medicinal chemists. The presence of both pyrazole and pyridine rings provides multiple sites for functionalization, allowing for the optimization of pharmacokinetic properties such as solubility, bioavailability, and metabolic stability. Furthermore, the acetic acid derivative class is well-documented for its role in modulating biological processes through receptor interaction.

Current research initiatives are exploring the pharmacological profile of 2-hydroxy-2-{pyrazolo1,5-apyridin-3-yl}acetic acid in vitro and in vivo models. Preliminary findings indicate that this compound may possess anti-inflammatory and anti-proliferative effects, which are relevant to conditions such as chronic inflammation and certain types of cancer. The pyrazolo-pyridine core has been identified as a privileged scaffold in medicinal chemistry, often associated with compounds that demonstrate therapeutic efficacy.

The synthesis of 2-hydroxy-2-{pyrazolo1,5-apyridin-3-yl}acetic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex heterocyclic system efficiently. These synthetic strategies are critical for producing sufficient quantities of the compound for further biological evaluation.

From a regulatory perspective, 2-hydroxy-2-{pyrazolo1,5-apyridin-3-yl}acetic acid (CAS No: 2228403-62-9) does not fall under any restricted categories or require special handling under current guidelines. Its classification as a research chemical allows for its use in academic and industrial settings without stringent regulatory constraints. However, standard laboratory practices should be followed to ensure safe handling and storage.

The future prospects for 2-hydroxy-2-{pyrazolo1,5-apyridin-3-yl}acetic acid are promising, with ongoing studies aimed at elucidating its mechanism of action and identifying potential therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies could accelerate its development into novel therapeutic agents. As computational tools continue to improve, virtual screening methods will play an increasingly important role in identifying derivatives of this compound with enhanced biological activity.

In conclusion, 2-hydroxy - 2 - {pyrazolo1 , 5 - apy rid ine - 3 - yl } ace tic ac id represents a significant advancement in medicinal chemistry due to its unique structural features and potential biological activities. Its investigation into therapeutic applications holds promise for addressing various medical conditions characterized by inflammatory or proliferative pathways. As research progresses , this com pound is poised to contribute valuable insights into drug discovery efforts . p >

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